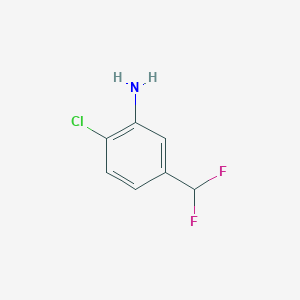

2-Chloro-5-(difluoromethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-5-(difluoromethyl)aniline is a chemical compound with the molecular formula C7H6ClF2N . It is also known by the synonyms 3-Amino-4-chlorobenzotrifluoride and 6-Chloro-α,α,α-trifluoro-m-toluidine . The compound has a molecular weight of 177.58 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringNC1=CC(C(F)F)=CC=C1Cl . This indicates that the molecule consists of an aniline group (NH2) attached to a benzene ring, which also carries a chloro group (Cl) and a difluoromethyl group (CF2). Physical and Chemical Properties Analysis

This compound is a clear colorless to yellow to orange liquid . It has a refractive index of 1.499 (lit.) and a density of 1.428 g/mL at 25 °C (lit.) .科学的研究の応用

Vibrational Spectroscopy and Quantum Chemical Studies

A study by Karthick et al. (2013) delved into the vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline, a closely related compound. The research highlights the impact of the chlorine and trifluoromethyl substituents on the molecule's vibrational wavenumbers. Using density functional theory (DFT) computations, the study provided insights into the molecule's optimized geometry, vibrational frequencies, and molecular orbital calculations. This foundational work aids in understanding the electronic structure and reactivity of chlorinated anilines, serving as a base for further research into similar compounds, including 2-Chloro-5-(difluoromethyl)aniline.

Synthetic Pathways to Novel Pesticides

Liu An-chan's research (Liu An-chan, 2015) outlines the synthetic process leading to novel pesticides, where this compound serves as a precursor. This compound is utilized in the synthesis of bistrifluron, a pesticide demonstrating significant growth-retarding activity against pests. The process showcases the compound's role in the development of environmentally friendly and efficient agricultural chemicals.

Fluorescence Quenching Studies

Studies on fluorescence quenching involving anilines (Geethanjali et al., 2015; Geethanjali et al., 2015) provide insights into the electronic interactions within similar molecules. These findings are relevant for the understanding of this compound's potential applications in sensing, imaging, and electronic devices by exploring the molecule's photophysical properties.

Chlorination and Oxidation Processes

The work by Vinayak et al. (2018) on the ortho-selective chlorination of anilides underlines the significance of chloro-anilines in synthetic chemistry. Such methodologies can be adapted for the selective functionalization of this compound, enabling its use in complex organic syntheses.

Potential in Non-Linear Optical Materials

Research into the vibrational analysis and electronic structure of chloro- and trifluoromethyl-substituted anilines (Revathi et al., 2017) suggests potential applications in non-linear optical (NLO) materials. The study's theoretical and experimental analysis provides a basis for utilizing this compound in the development of NLO materials, which are crucial for photonic technologies.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is advised to handle this chemical with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

作用機序

Target of Action

It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be organoboron reagents used in these reactions.

Mode of Action

Given its use in suzuki–miyaura coupling reactions , it can be inferred that it likely interacts with its targets (organoboron reagents) to form new carbon-carbon bonds.

Biochemical Pathways

Considering its role in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the synthesis of complex organic compounds, affecting the pathways related to these compounds.

Result of Action

Given its role in suzuki–miyaura coupling reactions , it can be inferred that it contributes to the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds.

特性

IUPAC Name |

2-chloro-5-(difluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOKRCUPTFRUTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2396251.png)

![5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2396253.png)

![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2396254.png)

![N-phenyl-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2396258.png)

![1-(3,4-Dimethoxybenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396265.png)

![2-Amino-5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride](/img/no-structure.png)

![4-Pyridin-2-ylsulfanylthieno[3,2-d]pyrimidine](/img/structure/B2396272.png)